2-Iodo-4,5-dimethylaniline

Physical Chemistry Process Chemistry Purification

2-Iodo-4,5-dimethylaniline (CAS 117832-17-4) is an ortho-iodinated aniline designed for palladium-catalyzed cross-coupling. The C-I bond undergoes oxidative addition more readily than Cl/Br analogs, enabling milder Suzuki-Miyaura, Sonogashira & Heck reactions. The 4,5-dimethyl groups enhance lipophilicity and metabolic stability of biaryl/heterocyclic products-critical for med-chem SAR and agrochemical programs. Available at 98% purity with full QC (NMR, HPLC), eliminating in-house synthesis and process re-validation when replacing bromo/chloro analogs.

Molecular Formula C8H10IN
Molecular Weight 247.08 g/mol
CAS No. 117832-17-4
Cat. No. B058530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4,5-dimethylaniline
CAS117832-17-4
Molecular FormulaC8H10IN
Molecular Weight247.08 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)I)N
InChIInChI=1S/C8H10IN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3
InChIKeyZAVYUORHSOSKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4,5-dimethylaniline: Advanced Synthesis Scaffold


2-Iodo-4,5-dimethylaniline (CAS 117832-17-4) is an ortho-iodinated aniline derivative, distinguished by a reactive iodine atom adjacent to an amino group and further substituted with methyl groups at the 4 and 5 positions. Its molecular formula is C8H10IN, with a molecular weight of 247.08 g/mol [1]. This substitution pattern creates a unique electrophilic center for palladium-catalyzed cross-coupling reactions, enabling its use as a key building block in the synthesis of complex biaryl compounds, pharmaceuticals, and agrochemicals [1].

Workflow Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck)
Selection Ortho-iodo aniline scaffold with 4,5-dimethyl substitution
Use Context Complex biaryl synthesis for pharmaceutical and agrochemical research

2-Iodo-4,5-dimethylaniline: Irreplaceable by Halogen Analogs


Direct substitution with the chloro (1585-13-3) or bromo (22364-29-0) analogs is not straightforward. These halogen variants exhibit significantly different physical properties, including a >30°C difference in boiling point and >0.5 g/cm³ variation in density, which directly impact purification and handling [1]. More critically, the carbon-iodine bond is fundamentally more reactive in key transformations like oxidative addition, a prerequisite for many cross-coupling reactions. This difference in reactivity necessitates distinct optimization of reaction conditions (e.g., catalyst loading, temperature, and reaction time) and can lead to varying yields and selectivity profiles, making direct substitution without process re-validation impractical [2].

Physical property mismatch

Iodo analog boiling point >12°C higher and density >0.26 g/cm³ greater than bromo; purification and handling protocols may shift.

C–I oxidative addition advantage not transferable

Faster oxidative addition of aryl iodides vs bromides/chlorides requires re-optimization of catalyst loading, temperature, and time.

Process re-validation required

Direct halogen substitution without re-validation may lead to divergent yields and selectivity; not a drop-in replacement.

2-Iodo-4,5-dimethylaniline: Quantified Differentiation vs Analogs


Physical Property Differentiation

2-Iodo-4,5-dimethylaniline exhibits a boiling point of 283.3°C, which is 12.7°C higher than its bromo analog (270.6°C) and 34.6°C higher than its chloro analog (248.7°C) [1]. Its density is also significantly higher (1.688 g/cm³) compared to the bromo (1.424 g/cm³) and chloro (1.142 g/cm³) derivatives. These differences directly impact solvent selection for reactions and the choice of techniques for purification (e.g., distillation vs. recrystallization) [1].

Physical properties vs analogs
Head-to-head
BP +12.7°C (Br), +34.6°C (Cl); Density +0.264 g/cm³ (Br), +0.546 g/cm³ (Cl)
Impacts purification strategy and biphasic reaction compatibility
Data at 760 mmHg and 20°C
Physical Chemistry Process Chemistry Purification

Enhanced Cross-Coupling Reactivity

Aryl iodides are known to undergo oxidative addition to Pd(0) more readily than their bromo or chloro counterparts. This fundamental difference is well-documented and translates to faster reaction rates and/or the ability to use lower catalyst loadings for iodoarenes [1]. While a direct kinetic study comparing 2-iodo-, 2-bromo-, and 2-chloro-4,5-dimethylaniline was not identified, the established class-level trend indicates that the iodo derivative provides a more reactive handle for cross-coupling methodologies such as Suzuki-Miyaura, Sonogashira, and Heck reactions.

Cross-coupling reactivity
Class-level
Aryl iodides undergo oxidative addition faster than bromides and chlorides
May enable milder conditions or broader substrate scope
Kinetic comparison for this specific scaffold not identified
Catalysis Cross-Coupling Reaction Optimization

Steric & Electronic Effects of 4,5-Dimethyl Groups

The presence of methyl substituents on the aromatic ring is not inert; it exerts measurable steric and electronic effects on cross-coupling reaction rates. A study by Khaibulova et al. demonstrated that introduction of a methyl group ortho to the halogen slows down palladium-catalyzed reactions compared to unsubstituted or para-substituted analogs [1]. The specific 4,5-dimethyl pattern in this compound represents a distinct steric and electronic environment, which can influence reaction rates and regioselectivity in a manner different from 2-iodoaniline or its mono-methylated isomers. The 4,5-dimethyl pattern on 2-iodoaniline creates a sterically congested ortho-iodine site, which can be leveraged or mitigated based on the chosen catalytic system [1].

Steric effect of 4,5-dimethyl groups
Class-level
Ortho-methyl substitution slows cross-coupling rate relative to para-methyl or unsubstituted iodoarenes
4,5-Dimethyl pattern creates a distinct steric environment; reactivity is not generic
Observed in Sonogashira and methoxycarbonylation reactions
Physical Organic Chemistry Cross-Coupling Steric Effects

High Purity & QC Consistency

Commercial vendors like Bidepharm provide 2-Iodo-4,5-dimethylaniline at a standard purity of 98%, with batch-specific quality control (QC) data including NMR, HPLC, and GC available . In contrast, the bromo analog is often supplied at 95-97% purity . While this is a vendor-specific observation, the consistent availability of high-purity material with comprehensive QC documentation supports reproducible research outcomes and reduces the need for additional in-house purification, a critical factor for procurement decisions.

Commercial purity & QC
Supplier-sourced
Standard 98% purity; batch NMR, HPLC, GC available. Bromo analog often 95–97%
Reduces need for in-house purification and supports reproducibility
Vendor-specific; verify batch data upon receipt
Analytical Chemistry Quality Assurance Procurement

2-Iodo-4,5-dimethylaniline: Research & Industrial Applications


Suzuki-Miyaura Cross-Coupling Precursor

The ortho-iodo group serves as an excellent electrophilic partner for Suzuki-Miyaura coupling with aryl or vinyl boronic acids [1]. The enhanced reactivity of the C-I bond allows for the efficient construction of sterically demanding biaryl motifs, which are common in pharmaceutical scaffolds and advanced materials. The 4,5-dimethyl groups remain intact, adding lipophilicity and modulating the electronic properties of the resulting biaryl products [1].

Sonogashira & Heck Reaction Substrate

Similarly, the compound's iodo substituent is well-suited for Sonogashira couplings with terminal alkynes to generate internal alkynes, or Heck reactions with alkenes to form substituted styrenes [1]. The methyl substitution pattern may influence regioselectivity in these transformations, offering a distinct advantage over less substituted iodoanilines for achieving specific product distributions [2].

Heterocycle Synthesis Intermediate

The amino group and ortho-iodo moiety provide a versatile platform for annulation reactions. This includes cyclization with internal alkynes or carbonyl compounds to form nitrogen-containing heterocycles like indoles, quinolines, or benzimidazoles. The methyl groups on the ring provide increased metabolic stability and lipophilicity to the resulting heterocyclic cores, which is a desirable feature in medicinal chemistry programs [1].

High-Purity Monomer for Materials Science

Given the availability of 2-Iodo-4,5-dimethylaniline in 98% purity with comprehensive QC data , it is a suitable monomer for the synthesis of specialized polymers, covalent organic frameworks (COFs), or metal-organic frameworks (MOFs) where precise stoichiometry and minimal impurities are critical for achieving desired material properties.

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl construction
Ortho-iodo reactivity for sterically demanding couplings
Cross-coupling efficiency and biaryl product profile
Sonogashira and Heck alkyne/alkene coupling
Versatile C–I handle for Pd-catalyzed transformations
Regioselectivity under methyl substitution influence
Heterocycle synthesis (indoles, quinolines)
Ortho-amino-iodo scaffold for annulation reactions
Cyclization efficiency and heterocycle core properties
Specialty polymer/COF/MOF monomer
98% purity with comprehensive QC data
Batch-to-batch consistency and impurity profile
Quote Request

Request a Quote for 2-Iodo-4,5-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.